molecular formula C5H10O2 B107580 Trimethyl-D9-Acetic Acid CAS No. 42983-07-3

Trimethyl-D9-Acetic Acid

Cat. No.: B107580
CAS No.: 42983-07-3
M. Wt: 111.19 g/mol
InChI Key: IUGYQRQAERSCNH-GQALSZNTSA-N
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Description

Trimethyl-D9-Acetic Acid, also known as 2,2-bis(methyl-d3)propanoic-3,3,3-d3 acid, is a deuterated form of Trimethyl-Acetic Acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C5HD9O2, and it has a molecular weight of 111.19 . This compound is often used as a tracer in nuclear magnetic resonance (NMR) experiments due to its unique isotopic labeling .

Mechanism of Action

Target of Action

Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is a deuterated form of Pivalic Acid The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that deuterated compounds can have altered pharmacokinetic properties compared to their non-deuterated counterparts . This could potentially influence the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

It’s worth noting that deuterated compounds can influence various metabolic processes due to the kinetic isotope effect .

Pharmacokinetics

It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of this compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of other molecules or compounds in the environment could potentially interact with this compound and affect its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl-D9-Acetic Acid can be synthesized through the deuteration of Trimethyl-Acetic Acid. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the reaction of Trimethyl-Acetic Acid with deuterated reagents under controlled conditions. For instance, the reaction with deuterated methanol (CD3OD) in the presence of a catalyst can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of deuterated solvents and catalysts is crucial to ensure the complete replacement of hydrogen atoms with deuterium atoms. The final product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-D9-Acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl-D9-Acetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Applied in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic features that are not present in its non-deuterated counterparts .

Properties

IUPAC Name

3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGYQRQAERSCNH-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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